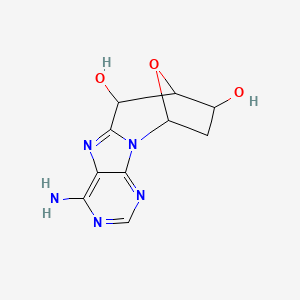

8,5'(S)-Cyclo-2'-deoxyadenosine

Description

Properties

IUPAC Name |

7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-11,13-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,6-7,16-17H,1H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVGIEDXZGVICG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of 8,5 S Cyclo 2 Deoxyadenosine Formation in Deoxyribonucleic Acid

Hydroxyl Radical Attack and C5'-Radical Chemistry in 2'-Deoxyadenosine (B1664071)

The primary instigator in the formation of 8,5'-cyclo-2'-deoxyadenosine (B1254554) is the hydroxyl radical (•OH), a highly reactive oxygen species (ROS). nih.govyoutube.com In vivo, •OH can be generated through various mechanisms, including the Fenton reaction, where transition metal ions like iron (Fe²⁺) or copper (Cu⁺) react with hydrogen peroxide (H₂O₂). nih.gov

The •OH radical preferentially attacks the 2'-deoxyribose moiety of 2'-deoxyadenosine in DNA by abstracting a hydrogen atom. nih.govnih.govmdpi.com This abstraction predominantly occurs at the C5' position, generating a C5'-centered carbon radical. nih.govmdpi.com This initial step is critical and sets the stage for the subsequent intramolecular reaction.

Intramolecular Cyclization Mechanism Between C5' and C8 of the Purine (B94841) Moiety

Following its formation, the C5' radical undergoes a rapid intramolecular cyclization by attacking the C8 position of the adenine (B156593) base within the same nucleoside. mdpi.comnih.govnih.gov This addition to the C8-N7 double bond of the purine ring results in the formation of a new covalent bond between the C5' of the sugar and the C8 of the base. mdpi.compsu.edu The rate constant for this cyclization of the 2'-deoxyguanosin-5'-yl radical has been measured to be approximately 6.9 × 10⁵ s⁻¹. nih.gov The resulting intermediate is an aminyl radical, which is then oxidized to yield the final, stable 8,5'-cyclo-2'-deoxyadenosine lesion. psu.edu

This entire process, from the initial hydroxyl radical attack to the final cyclization, constitutes a tandem lesion formation, as a single initiating event leads to damage on both the sugar and base components of the nucleoside. researchgate.net

Influence of Deoxyribose Conformation on Cyclization Efficiency

The conformation of the deoxyribose sugar ring plays a crucial role in the efficiency of the 8,5'-cyclization process.

Role of O4'-exo Conformation in 5',8-Cyclonucleoside Formation

For the intramolecular cyclization to occur, the deoxyribose moiety must adopt a specific, albeit energetically unfavorable, conformation known as O4'-exo. researchgate.netresearchgate.net This particular puckering of the sugar ring brings the C5' radical into close proximity with the C8 position of the purine base, facilitating the bond formation. researchgate.net The rigid covalent bond created between C5' and C8 in the resulting 8,5'-cyclo-2'-deoxynucleoside locks the deoxyribose into this unusual O4'-exo (west) conformation. nih.govresearchgate.net This conformational rigidity significantly distorts the local DNA structure. nih.govresearchgate.net

Formation Yields and Diastereoselectivity in Different DNA States

The efficiency of 8,5'(S)-cyclo-2'-deoxyadenosine formation and the ratio of its diastereomers are influenced by the state of the DNA and the source of the hydroxyl radicals. The two diastereomers, (5'R) and (5'S), are formed depending on the spatial arrangement at the chiral C5' center. mdpi.com

Yields in Aqueous Solutions Exposed to Ionizing Radiation

Studies on calf thymus DNA exposed to ionizing radiation, a source of hydroxyl radicals, have provided insights into the formation yields. researchgate.net In nitrous oxide-saturated phosphate (B84403) buffer, the G-values (a measure of the number of molecules formed per unit of absorbed energy) for 8,5'-cyclo-2'-deoxyadenosine were found to be 0.042 in single-stranded DNA (ss-DNA) and 0.025 in double-stranded DNA (ds-DNA). researchgate.net

The diastereoselectivity of the lesion formation is dependent on the DNA structure. In ss-DNA, the (5'R)-diastereomer of 8,5'-cyclo-2'-deoxyadenosine is formed in greater abundance than the (5'S)-diastereomer. researchgate.net Conversely, in ds-DNA, the yield of the (5'S)-diastereomer is slightly higher than that of the (5'R)-diastereomer. researchgate.net

Induction by Fenton-Type Reagents in Calf Thymus DNA

Fenton-type reagents, which generate hydroxyl radicals through the reaction of hydrogen peroxide with transition metals like copper (Cu(II)) or iron (Fe(II)), have also been shown to induce the formation of 8,5'-cyclo-2'-deoxyadenosine in calf thymus DNA. nih.govnih.gov This demonstrates that the Fenton reaction can be a significant endogenous source for these lesions. nih.govnih.gov

When induced by Fenton reagents, there is a dose-responsive formation of both (5'R) and (5'S) diastereomers. nih.govnih.gov However, in this context, the (5'R) diastereomer is induced at markedly higher levels than its (5'S) counterpart. nih.govnih.gov

Below is an interactive table summarizing the formation yields under different conditions.

| Condition | DNA State | G-value (8,5'-cyclo-2'-dA) | Predominant Diastereomer | Reference |

| Ionizing Radiation | ss-DNA | 0.042 | (5'R) | researchgate.net |

| Ionizing Radiation | ds-DNA | 0.025 | (5'S) (slightly higher) | researchgate.net |

| Fenton Reagents | ds-DNA | Not reported as G-value | (5'R) (markedly higher) | nih.govnih.gov |

Mechanistic Insights into the Formation of this compound in DNA

The formation of this compound, a significant form of oxidative DNA damage, proceeds through a complex series of chemical reactions initiated by the attack of hydroxyl radicals. These highly reactive oxygen species are generated through various endogenous and exogenous processes, including cellular metabolism and exposure to ionizing radiation. The accepted mechanism involves the abstraction of a hydrogen atom from the C5' position of the 2'-deoxyribose sugar moiety of a deoxyadenosine (B7792050) residue within the DNA strand. This initial step results in the formation of a C5'-centered carbon radical.

This unstable radical intermediate then undergoes a rapid intramolecular cyclization reaction. The C5' radical attacks the electron-rich C8 position of the purine base (adenine) of the same nucleoside. This attack on the double bond between N7 and C8 of the adenine base leads to the formation of a new covalent bond between the C5' of the sugar and the C8 of the base. This cyclization event gives rise to the 8,5'-cyclo-2'-deoxyadenosine lesion.

Due to the creation of a new chiral center at the C5' position, two diastereomers of 8,5'-cyclo-2'-deoxyadenosine can be formed: (5'S)-8,5'-cyclo-2'-deoxyadenosine and (5'R)-8,5'-cyclo-2'-deoxyadenosine. The spatial arrangement of the substituents around the C5' carbon determines whether the S or R isomer is formed.

Diastereomeric Ratios in Single-Stranded versus Double-Stranded DNA

The conformation of the DNA molecule plays a crucial role in determining the relative proportions of the (5'S) and (5'R) diastereomers of 8,5'-cyclo-2'-deoxyadenosine. Research has demonstrated that the structural constraints imposed by the DNA double helix significantly influence the stereochemical outcome of the cyclization reaction.

In double-stranded DNA (dsDNA), the formation of the (5'S) diastereomer of 8,5'-cyclo-2'-deoxyadenosine is predominant. mdpi.com Studies involving the exposure of dsDNA to ionizing radiation have consistently shown a higher yield of the 5'S isomer compared to the 5'R isomer for both 8,5'-cyclo-2'-deoxyadenosine (cdA) and its guanine (B1146940) analogue, 8,5'-cyclo-2'-deoxyguanosine (B17932) (cdG). mdpi.com The rigid structure of the B-form DNA helix likely favors a specific orientation of the C5' radical that preferentially leads to the formation of the S configuration upon cyclization.

Conversely, in single-stranded DNA (ssDNA), the conformational flexibility is much greater. Theoretical quantum mechanics studies suggest that the formation of the (5'R) isomer of 8,5'-cyclo-2'-deoxyadenosine is energetically more favorable in a single-stranded context. rsc.org The lack of the structural constraints present in the double helix allows the C5' radical and the adenine base to adopt a conformation that facilitates the formation of the R diastereomer.

The differing diastereomeric ratios observed in single-stranded versus double-stranded DNA highlight the profound impact of DNA secondary structure on the chemical outcomes of oxidative damage.

| DNA Conformation | Predominant Diastereomer | Supporting Evidence |

| Double-Stranded DNA (dsDNA) | (5'S)-8,5'-cyclo-2'-deoxyadenosine | Experimental studies with ionizing radiation on dsDNA show a higher prevalence of the 5'S isomer. mdpi.com |

| Single-Stranded DNA (ssDNA) | (5'R)-8,5'-cyclo-2'-deoxyadenosine | Theoretical quantum mechanics studies indicate the formation of the 5'R isomer is energetically favored. rsc.org |

Structural Elucidation and Conformational Perturbations Induced by 8,5 S Cyclo 2 Deoxyadenosine in Deoxyribonucleic Acid Duplexes

Impact on Deoxyribose Sugar Puckering and Torsion Angles

The covalent linkage in S-cdA dramatically restricts the conformational flexibility of the deoxyribose sugar, leading to an unusual sugar pucker and significant alterations in the backbone torsion angles at the lesion site.

O4'-exo Pseudorotation of the 8,5'(S)-Cyclo-2'-deoxyadenosine Deoxyribose Moiety

In a standard B-form DNA helix, the deoxyribose sugars typically adopt a C2'-endo conformation. However, the presence of the S-cdA lesion forces the furanose ring into a rare O4'-exo pseudorotation, also referred to as a "West" conformation. This puckering is a direct consequence of the rigid five-membered ring formed by the C5'-C8 covalent bond.

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations of DNA duplexes containing the analogous lesion, 8,5'(S)-cyclo-2'-deoxyguanosine (S-cdG), have provided detailed insights into this conformational state. For the S-cdG lesion, the pseudorotation phase angle (P) has been determined to be approximately 280.2°, with an amplitude of puckering (τm) of 47.6°. nih.gov Studies on S-cdA-containing dinucleotides and duplexes confirm that the deoxyribose of the damaged nucleotide also adopts this O4'-exo conformation. nih.govnih.gov This unusual sugar pucker is a hallmark of the 8,5'-cyclopurine-2'-deoxynucleoside family of lesions.

Table 1: Deoxyribose Sugar Pucker Parameters for S-cdG in a DNA Duplex Note: Data for the analogous S-cdG lesion is presented due to its detailed characterization and similarity to S-cdA-induced distortions.

| Parameter | Value | Typical B-DNA Value |

|---|---|---|

| Pseudorotation Phase Angle (P) | ~280.2° | ~144° (C2'-endo) |

| Puckering Amplitude (τm) | ~47.6° | ~35° |

Perturbations of β, γ, and χ Torsion Angles at the Lesion Site

The constrained O4'-exo sugar pucker of S-cdA directly influences the backbone and glycosidic torsion angles at the site of the lesion. Significant deviations from the canonical B-DNA values are observed for the β, γ, and χ torsion angles.

NMR studies on DNA duplexes containing the S-cdG lesion have quantified these perturbations. While direct quantitative data for S-cdA is less available, the structural similarities suggest a comparable impact. The β torsion angle, which describes the P-O5' bond, is significantly altered. The γ torsion angle (O5'-C5'-C4'-C3') is also substantially changed due to the fixed position of the C5' carbon. Furthermore, the glycosidic torsion angle (χ), which defines the orientation of the base relative to the sugar, is locked in an anti conformation by the C5'-C8 bond. nih.govnih.gov

Table 2: Torsion Angle Perturbations at the S-cdG Lesion Site Note: Values are for the analogous S-cdG lesion and represent significant deviations from typical B-DNA.

| Torsion Angle | S-cdG Value | Typical B-DNA Value |

|---|---|---|

| β (P-O5'-C5'-C4') | Significantly Perturbed | ~180° |

| γ (O5'-C5'-C4'-C3') | Significantly Perturbed | ~55° |

| χ (O4'-C1'-N9-C4) | anti conformation (locked) | ~-100° (anti) |

Local and Global Distortions of the DNA Double Helix

Pinching of the DNA Backbone Towards the Minor Groove

A notable consequence of the S-cdA lesion is a localized pinching of the DNA backbone. This compression occurs towards the minor groove, a direct result of the altered sugar pucker and torsion angles. This distortion effectively narrows the minor groove at the lesion site, which can have significant implications for the binding of DNA-processing enzymes.

Adenine (B156593) Base Tilting within the DNA Duplex

In addition to the backbone distortion, the adenine base of the S-cdA lesion exhibits a distinct tilt within the DNA duplex. This tilting is a mechanism to accommodate the strain imposed by the cyclization and the O4'-exo sugar pucker while maintaining some level of base stacking interactions with neighboring base pairs. Furthermore, studies on S-cdA paired with thymine (B56734) have shown that the base pair itself is propeller twisted. nih.gov

Alterations in Helical Twist and Base Pair Stacking at and Adjacent to the Lesion Site

The presence of the S-cdA lesion induces changes in the helical parameters of the DNA duplex, particularly at the lesion site and the immediately flanking base pairs. The helical twist, which is the angle of rotation between successive base pairs, is altered. Research on S-cdG has shown a decreased helical twist at the lesion site. nih.gov

Base pair stacking is also perturbed. A study of an S-cdA-containing duplex revealed a significantly buckled base pair at the 5'-flanking position to the lesion. nih.gov This buckling, combined with the tilting of the lesion base, disrupts the regular stacking interactions that are crucial for the stability of the DNA duplex. These localized disruptions can create a recognition signal for nucleotide excision repair (NER) proteins. An NMR study of an undecameric DNA duplex with a central S-cdA lesion showed a slight bend of 26° in the helical axis at the step involving the lesion and its 5'-flanking base pair. nih.gov

Table 3: Summary of Local and Global DNA Distortions by this compound

| Distortion Type | Description |

|---|---|

| Backbone Pinching | Compression of the phosphate (B84403) backbone towards the minor groove. |

| Base Tilting | The adenine base of the S-cdA lesion is tilted within the helix. |

| Propeller Twist | The S-cdA•T base pair exhibits a noticeable propeller twist. nih.gov |

| Helical Bending | A slight bend of ~26° in the helical axis is observed. nih.gov |

| Base Pair Buckling | Significant buckling of the base pair immediately 5' to the lesion. nih.gov |

Structural Characterization via Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography

The precise three-dimensional structure of (S)-cdA within DNA duplexes has been elucidated through high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed insights into the atomic-level perturbations caused by this lesion.

This O4'-exo pucker of the damaged nucleotide induces further structural changes. nih.gov The (S)-cdA•T base pair itself shows an increased propeller twist. nih.govnih.gov Furthermore, the base pair immediately 5' to the lesion experiences a significant tilt, leading to a buckled conformation. nih.govnih.gov Despite these perturbations, Watson-Crick base pairing is generally maintained throughout the duplex, including at the lesion site. nih.govnih.gov

X-ray crystallography studies, particularly in the context of DNA polymerase η (Pol η) bypassing the (S)-cdA lesion, have provided further structural snapshots. pnas.org These crystal structures confirm the conformational changes observed in NMR studies and offer insights into how the DNA structure adapts within the active site of a polymerase. The conformation of the (S)-cdA lesion itself in these crystal structures is consistent with that observed in the crystal structure of the isolated 5′S-8,5′-cycloadenosine nucleoside and the NMR structure of a similar lesion, (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG), in a DNA duplex. researchgate.net

The following table summarizes key structural parameters of (S)-cdA-containing DNA duplexes as determined by NMR spectroscopy.

| Structural Parameter | Observation in (S)-cdA Duplex | Typical Value in B-DNA |

| Damaged Nucleotide Sugar Pucker | O4'-exo (West) nih.govnih.gov | C2'-endo |

| Base Pairing at Lesion | Watson-Crick maintained nih.govnih.gov | Watson-Crick |

| (S)-cdA•T Propeller Twist | Increased nih.govnih.gov | Variable, typically -10° to -20° |

| 5'-Flanking Base Pair | Significantly buckled and tilted nih.govnih.gov | Minimal buckling/tilting |

| Overall Helix | Right-handed helix nih.govnih.gov | Right-handed helix |

Molecular Dynamics Simulations and Theoretical Modeling of this compound-Containing DNA

Molecular dynamics (MD) simulations and theoretical modeling complement experimental techniques by providing a dynamic view of the structural perturbations induced by (S)-cdA and by helping to explain the energetic consequences of these distortions.

Restrained molecular dynamics simulations, often used in conjunction with NMR data, have been crucial in refining the three-dimensional models of (S)-cdA-containing DNA duplexes. nih.govnih.govnih.gov These simulations confirm the stability of the O4'-exo sugar pucker for the (S)-cdA nucleotide and the resulting local deformations in the DNA backbone. nih.govnih.gov The simulations also highlight the impact of the lesion on the helical twist and base pair stacking at the lesion site and its 5'-neighbor. nih.gov

Theoretical studies, including quantum mechanics calculations, have investigated the formation and stability of 8,5'-cyclo-2'-deoxynucleotides. rsc.org These studies indicate that the formation of the C5'-C8 bond is the driving force behind the unusual deoxyribose conformation. nih.gov Density Functional Tight Binding (DFTB) methodology has been used to explore the effects of (S)-cdA on the catalytic activity of DNAzymes, revealing that the lesion's rigidity can hamper the flexibility of the catalytic loop required for optimal function. nih.govmdpi.com

MD simulations have also shown that the structural distortions induced by (S)-cdA extend towards the 5'-end of the lesion strand. nih.gov These directional perturbations can influence the activity of enzymes that interact with the DNA, such as DNA polymerases and repair enzymes. nih.govmdpi.com The increased rigidity conferred by the (S)-cdA lesion is a key factor in its strong inhibitory effect on DNA replication and transcription. pnas.orgnih.gov

The table below outlines key findings from molecular dynamics simulations and theoretical modeling of (S)-cdA in DNA.

| Finding | Method | Implication |

| Confirmation of O4'-exo Sugar Pucker | Restrained Molecular Dynamics nih.govnih.gov | Validates experimental data and provides a refined structural model. |

| Perturbation of Helical Twist and Base Stacking | Molecular Dynamics nih.gov | Explains the thermodynamic destabilization of the duplex observed in UV melting experiments. |

| Increased Rigidity of the DNA Structure | Density Functional Tight Binding nih.govmdpi.com | Helps explain the inhibitory effect of the lesion on enzyme activity. |

| Directional Structural Changes (towards 5'-end) | Molecular Dynamics nih.gov | Provides a basis for understanding how the lesion is recognized by cellular machinery. |

Enzymatic Recognition and Repair Pathways of 8,5 S Cyclo 2 Deoxyadenosine

Nucleotide Excision Repair (NER) as the Primary Excision Pathway

Unlike many other oxidative lesions, S-cdA is not a substrate for the Base Excision Repair (BER) pathway. nih.govnih.gov Instead, its structural properties necessitate the involvement of the more complex NER machinery. nih.gov

Distinctions from Base Excision Repair (BER) Mechanisms

However, extensive studies using purified BER enzymes have shown that they are unable to either bind to or excise 8,5'-cyclopurine lesions, including S-cdA. nih.govnih.gov The covalent bond between the C8 of the adenine (B156593) base and the C5' of the deoxyribose sugar in S-cdA creates a tandem lesion that is sterically hindering and structurally complex. nih.govnih.gov This prevents recognition and processing by the specific glycosylases that initiate BER. researchgate.net

Recognition of 8,5'(S)-Cyclo-2'-deoxyadenosine as a Bulky Lesion

The defining characteristic that directs S-cdA to the NER pathway is its classification as a "bulky" lesion. nih.govnih.govresearchgate.net The formation of the 8,5' covalent bond severely distorts the DNA backbone, altering the helical structure in a manner similar to that of UV-induced thymine (B56734) dimers or large chemical adducts, which are canonical substrates for NER. nih.gov This structural distortion is the key signal for recognition by the NER machinery, which is designed to identify and repair damage that disrupts the DNA double helix. The S-cdA lesion has been shown to block gene expression, further underscoring its disruptive nature. wsu.edunih.gov

Repair Efficiency and Resistance of this compound Diastereomers

The efficiency of NER is influenced by the stereochemistry of the cyclopurine lesion. The (5'S) diastereomer of cyclo-2'-deoxyadenosine is known to be more resistant to repair and is removed less efficiently than its (5'R) counterpart. nih.govpnas.org This difference in repair kinetics suggests that the precise structural distortion caused by each diastereomer is a critical factor for recognition and excision by the NER machinery. nih.gov The S-cdA diastereomer, being more persistent, accumulates in the DNA of mice with defects in transcription-coupled NER, suggesting its potential role in certain neurodegenerative diseases. nih.gov

Furthermore, the repair efficiency of S-cdA by NER is also dependent on the base it is paired with in the complementary strand. nih.govnih.gov Studies using HeLa cell extracts have demonstrated that the nature of the opposing base can significantly modulate the rate of excision. For instance, an S-cdA•dC mispair was found to be excised much more efficiently than the standard S-cdA•dT pair. nih.govnih.govresearchgate.net Conversely, an S-cdA•dA pair was repaired less efficiently than the S-cdA•dT pair. nih.govnih.gov This indicates that the NER pathway's recognition is complex, taking into account not just the lesion itself but also the stability and conformation of the base pair at the damage site. nih.govnih.gov

| Substrate | Relative Repair Efficiency | Reference |

|---|---|---|

| S-cdA•dC (mispair) | Most Efficient | nih.govnih.govresearchgate.net |

| S-cdA•dT (standard pair) | Less Efficient than S-cdA•dC | nih.govnih.govresearchgate.net |

| S-cdA•dA (mispair) | Least Efficient | nih.govnih.govresearchgate.net |

Translesion Synthesis (TLS) by DNA Polymerases

When NER fails to remove the S-cdA lesion, it can block the progression of the replicative DNA polymerase, leading to stalled replication forks. pnas.org To overcome this, cells employ a damage tolerance mechanism known as Translesion Synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases to replicate across the damage. nih.gov

Bypass Efficiency of Human DNA Polymerase η Opposite this compound

Human DNA Polymerase η (Pol η) plays a significant role in the bypass of S-cdA. pnas.orgnih.govnih.gov Structural and kinetic analyses show that Pol η can accommodate the S-cdA lesion within its active site and efficiently direct the incorporation of a nucleotide, specifically deoxythymidine triphosphate (dTTP), opposite the lesion. pnas.org Although Pol η is effective at the insertion step, it is notably less efficient in extending the primer immediately following the lesion. pnas.org The rigid distortion of the DNA duplex caused by the S-cdA lesion hinders the normal base pairing required for efficient primer extension. pnas.org

Nucleotide Incorporation and Primer Extension by Specialized DNA Polymerases

The complete bypass of S-cdA is often a cooperative effort involving multiple specialized DNA polymerases. nih.govnih.gov While Pol η is proficient at nucleotide insertion opposite the lesion, other polymerases are required for the subsequent extension step. nih.govnih.gov Research has identified human DNA Polymerase ι (Pol ι) as another polymerase capable of carrying out the insertion step opposite S-cdA. nih.govnih.gov

For the crucial extension step, where Pol η is inefficient, yeast and human DNA Polymerase ζ (Pol ζ) has been shown to function effectively. nih.govnih.gov This has led to a proposed model for TLS across S-cdA in human cells where Pol η and/or Pol ι performs the nucleotide insertion opposite the lesion, and Pol ζ is then recruited to carry out the extension of the DNA strand past the damage site. nih.govnih.gov Human Polymerase κ (Pol κ) has also been shown to extend past the lesion, but with much lower efficiency. nih.gov

| Incorporation Event | kcat (10-4 s-1) | Km (μM) | Catalytic Efficiency (kcat/Km) (10-5 μM-1s-1) | Reference |

|---|---|---|---|---|

| 5'S-cdA opposite dT | 25.8 - 38.3 | 62 - 158 | 2.4 - 4.1 | nih.gov |

| 5'S-cdA opposite dC | 114 - 155 | 91 - 222 | 7.0 - 12.5 | nih.gov |

Role of Divalent Cations (Mg²⁺, Mn²⁺, Ca²⁺) in Translesion Synthesis Fidelity

Translesion synthesis (TLS) is a DNA damage tolerance mechanism that employs specialized, low-fidelity DNA polymerases to replicate across otherwise impassable DNA lesions. The fidelity of this process—the ability to insert the correct nucleotide opposite the lesion—is critically influenced by the type of divalent metal cations present in the polymerase active site.

DNA polymerases canonically utilize a two-metal ion mechanism for catalysis. researchgate.net These two divalent cations, typically Magnesium (Mg²⁺), are essential for both the polymerase and the 3'-5' exonuclease (proofreading) activities. researchgate.net In the polymerase active site:

Metal A coordinates with the 3'-hydroxyl group of the primer strand, lowering its pKa and increasing its nucleophilicity for the attack on the α-phosphate of the incoming deoxynucleoside triphosphate (dNTP). researchgate.net

Metal B coordinates with the phosphate (B84403) groups of the incoming dNTP, stabilizing the negative charge of the transition state and facilitating the departure of the pyrophosphate leaving group. researchgate.net

While Mg²⁺ is the most common and fidelity-promoting cofactor, it can be substituted by other divalent cations like Manganese (Mn²⁺) or Calcium (Ca²⁺), often with significant consequences for fidelity. researchgate.netresearchgate.net

Influence on Fidelity:

Magnesium (Mg²⁺): Generally promotes the highest fidelity. Its specific coordination geometry within the active site creates a snug pocket that strongly favors the binding of correctly matched Watson-Crick base pairs.

Manganese (Mn²⁺): Is known to decrease the fidelity of DNA synthesis. researchgate.net It can alter the geometry of the active site, making it more accommodating to the less precise geometry of a mismatched base pair. Studies have shown that Mn²⁺ can enhance the frequency of misincorporation by several fold compared to Mg²⁺. researchgate.net

Calcium (Ca²⁺): The role of Ca²⁺ is more complex, but it is generally a poor activator of DNA polymerases compared to Mg²⁺ or Mn²⁺. Some studies indicate that certain divalent cations, including Ca²⁺, can help stabilize specific DNA-protein interactions.

In the context of TLS across a lesion like (S)-cdA, where the templating base is distorted, the choice of divalent cation can significantly impact the outcome. The specialized TLS polymerases involved, such as Pol η, Pol ι, and Pol ζ, must accommodate the damaged nucleotide. nih.govnih.gov The presence of Mn²⁺, by relaxing the geometric constraints of the active site, may increase the rate of nucleotide incorporation opposite the lesion but at the cost of reduced fidelity, leading to a higher frequency of mutations. Conversely, Mg²⁺ would enforce stricter geometric selection, potentially leading to lower efficiency of bypass but with a higher chance of inserting the correct nucleotide.

| Divalent Cation | Primary Role in Catalysis | Effect on Fidelity | Mechanism of Fidelity Modulation |

|---|---|---|---|

| Mg²⁺ | Optimal cofactor for most DNA polymerases. researchgate.net | High | Enforces a strict active site geometry that favors correct Watson-Crick base pairing. researchgate.net |

| Mn²⁺ | Can substitute for Mg²⁺. researchgate.net | Low | Alters the active site geometry, reducing the energetic penalty for incorporating a mismatched nucleotide. researchgate.net |

| Ca²⁺ | Generally a poor activator of polymerase activity. | Variable / Generally Low Activity | May stabilize certain protein-DNA conformations but is less effective at promoting the catalytic step. |

Influence of this compound on Other DNA Repair Processes

The presence of (S)-cdA, especially within the context of clustered DNA damage (where multiple lesions exist in close proximity), creates a complex substrate that can significantly inhibit various DNA repair pathways. Its bulky, rigid nature not only makes it a poor substrate for BER but also allows it to interfere with the repair of nearby lesions.

Retardation of Base Excision Repair of Adjacent Lesions within Clustered DNA Damage Sites

The BER pathway is responsible for repairing the majority of small, non-helix-distorting base lesions. However, its efficiency is severely compromised when a BER substrate, such as an abasic (AP) site, is located near an (S)-cdA lesion. nih.gov The (S)-cdA lesion acts as a significant impediment to BER enzymes.

Research using synthetic oligonucleotides containing a bistranded cluster with (S)-cdA and an AP site has demonstrated that the repair of the AP site by the BER machinery is significantly retarded. nih.gov The degree of inhibition is dependent on the distance and relative orientation of the two lesions.

Positional Effects: The inhibitory effect is most pronounced when the (S)-cdA lesion is located on the 5'-end side of the AP site. nih.gov When the AP site is located within 8 base pairs of the (S)-cdA in this orientation, repair is substantially slowed. In contrast, if the (S)-cdA is on the 3'-end side of the AP site, the inhibitory effect is much weaker and dissipates at shorter distances. nih.gov This is because the (S)-cdA lesion induces geometric distortions primarily in the 5'-end direction of its own strand, creating a rigid structure that likely prevents BER enzymes from properly binding or processing the nearby AP site. nih.gov

| Relative Position of (S)-cdA to AP Site | Interlesion Distance | Effect on BER Efficiency | Reference |

|---|---|---|---|

| 5'-end side | ≤ 8 base pairs | Strongly retarded | nih.gov |

| 3'-end side | ≤ 8 base pairs | Weakly retarded / No effect at ≥ 8 bp | nih.gov |

| Opposite strand | Variable | Inhibition observed, dependent on specific positioning | nih.gov |

Inhibition of Uracil-DNA Glycosylase Activity by this compound in Clustered Lesions

Uracil-DNA Glycosylase (UDG) is a key BER enzyme that initiates the repair of uracil (B121893) in DNA by excising it. Uracil can arise in DNA through the deamination of cytosine or the misincorporation of dUTP during replication. Like other BER enzymes, UDG activity can be profoundly inhibited by the presence of a nearby (S)-cdA lesion.

Studies investigating clustered damage containing both a 2'-deoxyuridine (B118206) (dU) and an (S)-cdA have shown that the cyclopurine can completely block uracil excision by UDG. mdpi.com This inhibition is highly sensitive to the stereochemistry of the cycloadenosine and its position relative to the uracil.

Inhibition in Double-Stranded DNA (dsDNA): When (S)-cdA is located on the 5'-end side of the dU lesion in dsDNA, it completely blocks UDG from removing the uracil. mdpi.com The rigid structure induced by the (S)-cdA lesion is thought to prevent the UDG enzyme from being able to flip the uracil base out of the helix and into its active site, a necessary step for catalysis. nih.govmdpi.com Interestingly, the (5'R) diastereomer in the same position still permits uracil removal, highlighting the critical role of stereochemistry. mdpi.com

Inhibition in Single-Stranded DNA (ssDNA): In ssDNA, the inhibition is observed when (S)-cdA is on the 3'-end side of the dU. Shifting the lesion to the 5'-end side alleviates this inhibitory effect. mdpi.com

This potent inhibition of UDG demonstrates that a single, bulky NER-repaired lesion can effectively shut down the BER pathway for an adjacent lesion. This can lead to the persistence of otherwise readily repairable damage, increasing the risk of mutations and genomic instability. mdpi.com

| DNA Type | Relative Position of (S)-cdA to Uracil | Effect on UDG Activity | Reference |

|---|---|---|---|

| Double-Stranded (dsDNA) | 5'-end side | Complete block of uracil excision | mdpi.com |

| Double-Stranded (dsDNA) | 3'-end side | Inhibition observed | mdpi.com |

| Single-Stranded (ssDNA) | 5'-end side | No significant inhibition | mdpi.com |

| Single-Stranded (ssDNA) | 3'-end side | Inhibition observed | mdpi.com |

Biological Implications of 8,5 S Cyclo 2 Deoxyadenosine in Cellular Processes

Obstruction of DNA Replication and Transcriptional Machinery

The rigid structure of S-cdA acts as a formidable roadblock for the enzymes that process DNA. Both DNA and RNA polymerases are significantly hindered by the presence of this lesion, leading to stalled replication and transcription, which can have cytotoxic effects. pnas.orgnih.gov

Replicative DNA polymerases are largely blocked by the presence of an S-cdA lesion. nih.gov This blockage can halt the progression of the replication fork, a critical step in cell division. However, cells possess specialized translesion synthesis (TLS) DNA polymerases that can bypass such damage. pnas.org Human DNA polymerase η (Pol η), for instance, can facilitate the bypass of S-cdA. pnas.orgnih.gov While Pol η can insert a nucleotide opposite the lesion, its efficiency and accuracy can be significantly reduced, particularly during the subsequent extension of the DNA primer. pnas.org Structural studies have revealed that the rigid distortion of the DNA duplex by S-cdA hinders normal base pairing and impedes immediate primer extension by Pol η. pnas.orgnih.gov In some contexts, the bypass of S-cdA by polymerases can be mutagenic. nih.gov For example, in Escherichia coli, the bypass of S-cdA is dependent on the activity of DNA polymerase V and can lead to mutations. nih.gov

| DNA Polymerase | Organism/System | Effect of 8,5'(S)-Cyclo-2'-deoxyadenosine | Research Findings |

| Replicative DNA Polymerases | Mammalian | Strong block to elongation | The lesion stalls the progression of these polymerases. nih.gov |

| DNA Polymerase η (Pol η) | Human | Bypass with reduced efficiency | Can insert a nucleotide opposite S-cdA, but primer extension is hindered. pnas.orgnih.gov |

| DNA Polymerase η (Pol η) | Saccharomyces cerevisiae (Yeast) | Accurate and efficient bypass | Inserts nucleotides opposite S-cdA with fidelity and efficiency similar to undamaged DNA. nih.gov |

| DNA Polymerase V (Pol V) | Escherichia coli | Required for bypass | Bypass is dependent on functional Pol V and is mutagenic. nih.govnih.gov |

| DNA Polymerase IV (Pol IV) | Escherichia coli | Involved in mutagenic bypass | Plays a role in S-cdA → G mutations. nih.govacs.org |

| Exo-Free Klenow Fragment | In vitro | Strong block | Can slowly incorporate the correct nucleotide opposite the lesion. acs.org |

| Dpo4 | In vitro | Strong block | Replication is largely halted after incorporating a nucleotide opposite the lesion. acs.org |

The S-cdA lesion is a potent inhibitor of transcription by mammalian RNA polymerase II. nih.govnih.gov When located on the transcribed strand of a gene, S-cdA acts as a strong block to the elongating RNA polymerase, leading to a significant reduction in gene expression. nih.govresearchsolutions.com Studies using reporter gene constructs have demonstrated that a single S-cdA lesion can decrease gene expression by approximately 75%, an effect comparable to an inactivating mutation in the TATA box of a promoter. nih.gov This transcriptional blockade is a key aspect of the cytotoxic nature of this lesion and is thought to contribute to the neurodegeneration observed in certain DNA repair-deficient disorders like Xeroderma Pigmentosum (XP). nih.govnih.gov

Impact on Transcription Factor Binding to DNA

The structural integrity of DNA is crucial for the sequence-specific recognition and binding of transcription factors, which are essential for regulating gene expression. The distortion caused by S-cdA can severely interfere with this process. nih.gov

The presence of an S-cdA lesion within the recognition sequence of several sequence-specific transcription factors has been shown to virtually eliminate their DNA binding activity. nih.gov Electrophoretic mobility shift assays (EMSA) have demonstrated this inhibitory effect for:

Heat Shock Factor 1 (HSF1): A key regulator of the heat shock response. nih.govnih.gov

cAMP response element-binding protein (CREB): Involved in a wide range of cellular processes, including metabolism and memory. nih.gov

Nuclear Factor-kappa B (NF-κB): A critical regulator of the immune response and inflammation. nih.gov

Molecular modeling suggests that the distortion of the DNA structure by S-cdA is the primary reason for the inhibition of binding. nih.gov This disruption of transcription factor binding represents another mechanism by which S-cdA can lead to the downregulation of gene expression. nih.gov

In contrast to sequence-specific transcription factors, architectural transcription factors, which bind to the minor groove of DNA and recognize structural features rather than specific sequences, are affected differently by the S-cdA lesion. nih.govmdpi.com The High Mobility Group A (HMGA) proteins, for example, bind to AT-rich regions of DNA and induce conformational changes. mdpi.comnih.gov While the binding of HMGA is also impacted by the presence of S-cdA, it retains some of its binding activity, unlike the sequence-specific factors HSF1, CREB, and NF-κB. nih.gov This suggests that the nature of the DNA-protein interaction plays a significant role in the sensitivity to this particular type of DNA damage.

| Transcription Factor | Type | Effect of this compound on Binding | Reference |

| Heat Shock Factor 1 (HSF1) | Sequence-Specific | Essentially eliminated | nih.gov |

| cAMP response element-binding protein (CREB) | Sequence-Specific | Essentially eliminated | nih.gov |

| Nuclear Factor-kappa B (NF-κB) | Sequence-Specific | Essentially eliminated | nih.gov |

| High Mobility Group A (HMGA) | Architectural | Retained some binding activity | nih.gov |

| TATA-binding protein (TBP) | Sequence-Specific | Prevented binding to the TATA box | nih.gov |

Mutagenic Potential of this compound Lesions

Induced Mutations in Prokaryotic Systems (e.g., Escherichia coli)

The oxidatively induced DNA lesion, (5’S)-8,5’-cyclo-2’-deoxyadenosine (S-cdA), has been demonstrated to be both mutagenic and highly genotoxic when replicated in prokaryotic systems such as Escherichia coli. acs.orgnih.gov Studies involving the replication of plasmids containing a single S-cdA lesion in various E. coli strains have revealed its potent ability to block DNA replication and induce mutations. The viability of plasmids containing S-cdA is significantly low, at approximately 0.5% in E. coli with normal repair and replication functions, indicating that it is a strong block to the replication machinery. acs.org

The processing of this lesion is heavily dependent on the activity of specific DNA polymerases. The viability and mutagenicity of the S-cdA-containing construct are reliant on a functional DNA polymerase V (pol V). acs.orgnih.gov In strains deficient in pol V, no progeny were recovered, suggesting that pol V is essential for the translesion synthesis (TLS) required to bypass the S-cdA lesion. acs.org Conversely, the absence of DNA polymerase II (pol II) leads to a significant increase in mutational frequency, which suggests that pol II may play a role in a more accurate, error-free bypass of the lesion. acs.orgnih.gov The involvement of these specialized polymerases highlights the cell's struggle to replicate damaged DNA, often at the cost of genomic fidelity.

Table 1: Viability of S-cdA-Containing Plasmids in Different E. coli Strains

| E. coli Strain | Relevant Genotype | Progeny Viability (%) | Progeny Viability with SOS Induction (%) |

|---|---|---|---|

| AB1157 | Wild-type | 0.5 | 8.6 |

| GE1985 | pol II-deficient (ΔpolB) | 0.4 | 1.2 |

| GE2026 | pol IV-deficient (ΔdinB) | 0.4 | 10.2 |

| GE1848 | pol V-deficient (ΔumuDC) | 0 | 0 |

Data sourced from Chemical Research in Toxicology, 2014. acs.org

Specific Mutational Signatures (e.g., S-cdG → A transitions)

When the S-cdA lesion is bypassed during replication in E. coli, it results in specific types of mutations. In wild-type strains, the primary mutational events are S-cdA → T (transversion) and S-cdA → G (transversion) substitutions, which occur at nearly equal frequencies. acs.orgnih.gov This indicates that during translesion synthesis, DNA polymerases can misinterpret the damaged adenine (B156593) base, leading to the insertion of either thymine (B56734) or guanine (B1146940) opposite the lesion.

The mutational signature is influenced by the specific DNA polymerase involved in the bypass. For instance, the frequency of S-cdA → G mutations is notably lower in strains deficient in DNA polymerase IV (pol IV), particularly when the SOS DNA damage response is induced. acs.orgnih.gov This finding implicates pol IV in promoting the S-cdA → G substitution. In vitro kinetic studies have supported this, showing that pol IV can incorporate dCMP (leading to a G in the complementary strand) opposite S-cdA almost as efficiently as it incorporates dTMP (leading to an A). acs.orgnih.gov In contrast, the related lesion (5’S)-8,5’-cyclo-2’-deoxyguanosine (S-cdG) is known to be highly mutagenic, primarily inducing S-cdG → A transitions. nih.govnih.gov

**Table 2: Mutational Frequencies and Types for S-cdA in *E. coli***

| E. coli Strain | Condition | Total Mutational Frequency (%) | S-cdA → T (%) | S-cdA → G (%) | S-cdA → C (%) |

|---|---|---|---|---|---|

| Wild-type | SOS Induced | 1.8 | 0.9 | 0.9 | <0.1 |

| pol II-deficient | SOS Induced | 4.8 | 3.3 | 1.5 | <0.1 |

| pol IV-deficient | SOS Induced | 1.2 | 1.1 | 0.1 | <0.1 |

Data represents the percentage of total transformants. Sourced from Chemical Research in Toxicology, 2014. acs.org

Genomic Accumulation of this compound in Repair-Deficient Models

Cockayne syndrome (CS) is a genetic disorder characterized by defects in DNA repair, particularly transcription-coupled nucleotide excision repair (NER). The (5’S)-8,5’-cyclo-2’-deoxyadenosine lesion, due to its bulky, helix-distorting nature caused by the covalent bond between the sugar and base, is repaired by the NER pathway. nih.govnih.govnist.gov Research using mouse models has provided direct evidence for the role of the CSB protein, which is defective in Cockayne syndrome group B, in the repair of S-cdA.

In studies using mice with a knockout of the Cockayne syndrome complementation group B (Csb) gene, statistically significant higher background levels of S-cdA were observed in the genomic DNA of several organs compared to wild-type mice. nih.govnih.gov These animals were not exposed to any external oxidative stress, indicating that the accumulation results from the inability to repair endogenously generated lesions. nih.gov This in vivo accumulation of S-cdA in the absence of functional CSB protein suggests that unrepaired lesions may contribute to the developmental abnormalities and neurodegeneration characteristic of Cockayne syndrome. nih.govnih.gov

Table 3: Levels of Endogenous S-cdA in Genomic DNA of Wild-Type and csb Knockout Mice

| Organ | Mouse Genotype | S-cdA Lesions per 10⁶ DNA Bases (Mean ± SE) |

|---|---|---|

| Brain | Wild-type (wt) | 0.40 ± 0.04 |

| Brain | csb Knockout (-/-) | 0.61 ± 0.05 |

| Kidney | Wild-type (wt) | 0.42 ± 0.03 |

| Kidney | csb Knockout (-/-) | 0.65 ± 0.07 |

| Liver | Wild-type (wt) | 0.44 ± 0.02 |

| Liver | csb Knockout (-/-) | 0.63 ± 0.06 |

Data sourced from DNA Repair, 2009. nih.gov

Xeroderma pigmentosum (XP) is another human genetic disorder caused by defects in the NER pathway. nih.govresearchgate.net Individuals with XP are hypersensitive to UV radiation and have a predisposition to skin cancer. nih.gov Certain XP patients also exhibit severe neurodegeneration, which is thought to arise from the accumulation of unrepaired DNA damage induced by endogenous metabolic processes, such as oxidative stress. nih.govresearchgate.net

The S-cdA lesion has been identified as a strong candidate for an endogenous DNA lesion that could contribute to the neurodegeneration seen in XP. nih.gov Studies have shown that S-cdA is repaired by NER and not by base excision repair. nih.govresearchgate.net Consequently, in cellular models of XP, such as cells from patients in XP complementation group A, the repair of S-cdA is extremely poor. nih.govresearchgate.net This inefficient repair leads to the accumulation of the lesion. nih.gov Furthermore, S-cdA acts as a strong block to gene expression. nih.govresearchgate.net When placed in a reporter gene, the lesion severely inhibits transcription in NER-deficient human and hamster cells. nih.gov The persistence of these lesions in the genome of non-dividing cells like neurons, where NER activity may be limited, could disrupt the expression of critical genes, thereby contributing to neuronal dysfunction and death, and ultimately impacting genomic stability. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification of 8,5 S Cyclo 2 Deoxyadenosine

Sample Preparation and Enzymatic Hydrolysis for Nucleoside Release

The essential first step in the analysis of S-cdA from cellular DNA is its release as a free nucleoside from the polymer chain. This is achieved through enzymatic hydrolysis, a process that must be carefully optimized to ensure the complete liberation of the lesion without introducing artifacts.

Achieving the complete enzymatic digestion of DNA down to its constituent nucleosides is critical for the accurate quantification of DNA lesions like S-cdA. Due to the structurally distorting nature of the 8,5'-cyclo linkage, a single enzyme is insufficient for this task. Research has demonstrated that specific combinations of enzymes are required to ensure the quantitative release of S-cdA.

One effective and widely used methodology involves a two-stage digestion process. Initially, DNA is incubated with nuclease P1 , an enzyme that digests single-stranded DNA and RNA to 5'-mononucleotides. This is followed by treatment with snake venom phosphodiesterase and alkaline phosphatase . nih.gov This combination ensures the breakdown of remaining phosphodiester bonds and the dephosphorylation of the resulting nucleotides to yield free nucleosides, including S-cdA. nih.gov

An alternative successful enzyme cocktail employs a combination of four enzymes: DNase I, phosphodiesterase I, phosphodiesterase II, and alkaline phosphatase . nih.gov This comprehensive approach ensures exhaustive digestion of the DNA backbone, leading to the reliable release of the target nucleoside for subsequent analysis. nih.gov Studies have confirmed that with optimized enzyme combinations, S-cdA can be completely released from DNA, allowing for its accurate measurement. nih.gov The choice of enzymes and digestion conditions is paramount, as the identity of the nucleoside located 5' to the S-cdA lesion can significantly influence the efficiency of its release. nih.gov

| Enzyme Combination | Key Enzymes | Reference |

|---|---|---|

| Combination A | Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase | nih.gov |

| Combination B | DNase I, Phosphodiesterase I, Phosphodiesterase II, Alkaline Phosphatase | nih.gov |

The primary challenge in the enzymatic release of S-cdA stems from its unique structure. The covalent 8,5'-bond between the sugar and base moieties creates a tandem lesion that significantly alters the local DNA conformation. nih.govmdpi.com This structural rigidity and distortion can hinder the activity of DNA repair enzymes and the nucleases used for sample digestion. mdpi.comsemanticscholar.org

Furthermore, the glycosidic bond in S-cdA is remarkably stable. Studies have shown that this bond is approximately 40 times more resistant to acid-induced hydrolysis compared to the glycosidic bond in the standard nucleoside, 2'-deoxyadenosine (B1664071). nih.govresearchgate.netnih.gov This inherent stability means that harsh chemical methods for DNA hydrolysis are not viable as they would not efficiently release the lesion. Consequently, enzymatic hydrolysis remains the method of choice, but it must be robust enough to overcome the steric hindrance imposed by the cyclopurine structure. The resistance of S-cdA to enzymatic cleavage necessitates the use of potent enzyme cocktails to ensure that the lesion is not underestimated due to incomplete DNA digestion. nih.gov

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become the gold standard for the quantification of S-cdA due to its high specificity, sensitivity, and accuracy. When coupled with chromatographic separation techniques, MS allows for the unambiguous identification and precise measurement of this lesion, even at the low levels typically found in vivo. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful tool for the analysis of S-cdA. nih.gov The methodology typically involves separating the enzymatic DNA hydrolysate using a liquid chromatograph before introducing it into the mass spectrometer. Detection is often performed using an atmospheric pressure ionization-electrospray (API-ES) source operating in the positive ionization mode. nih.govnih.gov

For the highest level of accuracy and precision, the isotope-dilution technique is employed. tandfonline.com This method involves adding a known quantity of a stable isotope-labeled version of S-cdA (e.g., containing ¹⁵N or ¹³C) to the DNA sample before hydrolysis. nih.gov This labeled compound serves as an internal standard that co-elutes with the unlabeled, endogenous S-cdA. By comparing the mass spectrometer signal of the endogenous analyte to that of the internal standard, any variations in sample preparation, chromatographic separation, or instrument response can be accounted for, ensuring highly reliable quantification. tandfonline.com

The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity and sensitivity. nih.gov In this technique, the S-cdA molecule is selected in the first mass analyzer, fragmented, and a specific fragment ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and allows for the detection of extremely low quantities of the lesion. tandfonline.comnih.gov

Gas chromatography-mass spectrometry (GC/MS) is another established technique for the measurement of S-cdA and its (5'R) diastereomer. nih.gov Prior to analysis by GC/MS, the non-volatile nucleosides must undergo a derivatization step to make them volatile. This typically involves silylation to convert polar -OH and -NH₂ groups into their trimethylsilyl derivatives.

Similar to LC/MS, GC/MS can be combined with isotope dilution for accurate quantification. nih.gov The technique has proven effective for identifying and measuring both the (5'S) and (5'R) diastereomers of 8,5'-cyclo-2'-deoxyadenosine (B1254554) in DNA samples exposed to ionizing radiation. nih.gov In comparative studies for the analogous guanine (B1146940) lesion, GC/MS demonstrated potentially greater sensitivity than LC/MS. nih.gov Both techniques have been shown to yield similar quantitative results for these types of lesions, confirming their utility for robust analytical measurements. nih.govnih.gov

The sensitivity of mass spectrometry-based assays for S-cdA is a critical parameter, as this lesion exists at very low levels in biological systems. Early LC/MS methods with selected-ion monitoring achieved a detection sensitivity of approximately 2 femtomoles (fmol) of the compound on the chromatography column. nih.gov

Subsequent advancements, particularly the implementation of LC-MS/MS with isotope dilution, have significantly improved these detection limits. Modern methodologies permit the detection of S-cdA and its R-diastereomer at levels as low as 0.1 fmol on-column. nih.gov This high sensitivity has enabled the successful measurement of background levels of these lesions in DNA in vivo. For example, the level of S-cdA in mouse liver DNA has been quantified at 0.498 ± 0.065 molecules per 10⁷ normal 2'-deoxynucleosides. nih.gov

The use of isotope dilution is fundamental to the high reproducibility and accuracy of these assays. tandfonline.com It corrects for any sample loss during the extensive preparation and analysis workflow. Moreover, studies have shown that the measured levels of S-cdA are not influenced by different DNA isolation methods, which can sometimes introduce oxidative artifacts that affect other damage markers. nih.gov This demonstrates the robustness and reliability of the optimized analytical methods for S-cdA quantification.

| Technique | Analyte | On-Column Detection Limit | Reference |

|---|---|---|---|

| LC/MS-SIM | 8,5'-cyclo-2'-deoxyadenosine | ~2 fmol | nih.gov |

| LC-MS/MS | (5'S)-8,5'-cyclo-2'-deoxyadenosine | 0.1 fmol | nih.gov |

| GC/IDMS-SIM | 8,5'-cyclo-2'-deoxyguanosine (B17932) | ~1 fmol | nih.gov |

| LC/IDMS-SIM | 8,5'-cyclo-2'-deoxyguanosine | ~15 fmol | nih.gov |

*Data for the analogous guanine lesion is included for comparison of technique sensitivity.

Chromatographic Separation of (5'R)- and (5'S)-Diastereomers

The accurate detection and quantification of 8,5'-cyclo-2'-deoxyadenosine (cdA) necessitates the effective separation of its (5'R)- and (5'S)-diastereomers. Due to their structural similarity, advanced chromatographic techniques are essential. Methodologies have been successfully developed for the separation and analysis of these diastereomers in enzymatically hydrolyzed DNA samples, primarily utilizing mass spectrometry coupled with either gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC), often referred to as liquid chromatography (LC-MS). nist.govnih.govnist.gov

Both GC-MS and LC-MS techniques have proven effective for the identification and quantification of the R- and S-diastereomers of cdA. nih.gov For GC-MS analysis, the nucleosides are typically derivatized to increase their volatility before being introduced into the system. However, LC-MS has become a more common methodology, allowing for the direct analysis of aqueous samples with high sensitivity and specificity. oup.comnih.gov

In a typical LC-MS setup for separating (5'R)-cdA and (5'S)-cdA, a reversed-phase C18 column is frequently employed. scispace.com The separation is achieved by applying a specific gradient of mobile phases. For instance, one established method uses a gradient system with water and acetonitrile as the mobile phases. oup.com Another approach utilizes a mobile phase consisting of 10 mM ammonium formate (Solution A) and methanol (Solution B) with a complex gradient to elute the different diastereomers at distinct retention times, allowing for their individual collection and analysis. scispace.com The two diastereomers, (5'R)-cdA and (5'S)-cdA, exhibit different elution times on a reversed-phase C18 column, which enables their separation and subsequent quantification. scispace.com

The following table outlines an example of an HPLC gradient program used for the enrichment of cdA diastereomers from digested DNA samples.

| Time (minutes) | Solution A (%) (10 mM Ammonium Formate) | Solution B (%) (Methanol) | Eluting Compounds |

|---|---|---|---|

| 0-25 | 100 → 98 | 0 → 2 | - |

| 25-26 | 98 | 2 | - |

| 26-40 | 98 → 95 | 2 → 5 | (5'R)-cdA collected (31.5-41.5 min) |

| 40-41 | 95 → 85 | 5 → 15 | - |

| 41-61 | 85 | 15 | (5'S)-cdA collected (63-71.5 min) |

Data adapted from a study on the formation of cyclopurine lesions by Fenton-type reagents. scispace.com

Measurement of 8,5'(S)-Cyclo-2'-deoxyadenosine Levels in in vitro and in vivo DNA Samples

Methodologies based on liquid chromatography/isotope-dilution tandem mass spectrometry (LC-MS/MS) have been developed for the accurate and sensitive measurement of this compound and its R-diastereomer in various DNA samples. nih.govnih.gov This approach offers high sensitivity, with detection limits as low as 0.1 to 2 femtomoles (fmol) of the compound on the chromatographic column. nih.govnih.gov For precise quantification, stable isotope-labeled internal standards, such as (5′S)-8,5′-cyclo-2′-deoxyadenosine-¹⁵N₅, are utilized. oup.com These advanced analytical techniques have enabled the measurement of these lesions in both laboratory settings and living organisms. nih.gov

In Vitro Findings

In vitro studies have been crucial for understanding the formation of 8,5'(S)-cdA under conditions of oxidative stress. Research has shown that exposing DNA in aqueous solutions to ionizing radiation or Fenton-type reagents leads to the formation of both (5'R)- and (5'S)-diastereomers of cdA. nih.govnih.gov

In one study, the yield of 8,5'-cyclo-2'-deoxyadenosine was measured in DNA after exposure to gamma radiation, showing a dose-dependent increase. nih.gov Both LC-MS and GC-MS techniques yielded similar results in these measurements. nih.gov Another set of experiments demonstrated that treating calf thymus DNA with Fenton-type reagents (Cu(II) or Fe(II) with H₂O₂ and ascorbate) also resulted in the dose-responsive formation of both cdA diastereomers. scispace.comnih.gov Interestingly, these studies revealed that under these specific in vitro conditions, the (5'R) diastereomer of cdA was induced at markedly higher levels than the (5'S) counterpart. nih.gov

| Inducing Agent | DNA Source | Observed Lesion | Key Finding |

|---|---|---|---|

| Ionizing Radiation (2.5 to 80 Gray) | DNA in aqueous solution | (5'R)- and (5'S)-cdA | Yield was comparable to other major modified DNA bases. nih.gov |

| Fenton Reagents (Cu(II)/H₂O₂/ascorbate) | Calf Thymus DNA | (5'R)- and (5'S)-cdA | Dose-dependent formation observed; (5'R)-cdA levels were significantly higher than (5'S)-cdA. scispace.comnih.gov |

| Fenton Reagents (Fe(II)/H₂O₂/ascorbate) | Calf Thymus DNA | (5'R)- and (5'S)-cdA | Dose-dependent formation observed; (5'R)-cdA levels were significantly higher than (5'S)-cdA. nih.gov |

In Vivo Measurements

The successful application of LC-MS/MS has allowed for the detection and quantification of 8,5'(S)-cdA in DNA from living organisms, providing insights into endogenous levels of oxidative damage. nih.gov The presence of these lesions is significant as they can block transcription, inhibit gene expression, and may play a role in various disease processes. nih.govresearchgate.net

A key study measured the background levels of both (5'R)- and (5'S)-cdA in the liver DNA of healthy mice. The results provided the first definitive measurement of these lesions in vivo, establishing a baseline that can be used for future studies on disease, aging, and DNA repair defects. nih.gov The study found that the level of the (5'S)-diastereomer was approximately 3.7 times higher than that of the (5'R)-diastereomer in mouse liver DNA. nih.gov This contrasts with in vitro studies using Fenton reagents, where the (5'R) form is predominant, suggesting potential differences in formation or repair mechanisms in vivo. nih.gov The successful measurement of these lesions suggests their potential use as biomarkers for disease states. nih.gov

| Organism/Tissue | Diastereomer | Measured Level (molecules / 10⁷ 2'-deoxynucleosides) |

|---|---|---|

| Mouse Liver DNA | (5'R)-8,5'-cyclo-2'-deoxyadenosine | 0.133 ± 0.024 |

| (5'S)-8,5'-cyclo-2'-deoxyadenosine | 0.498 ± 0.065 |

Data from a study measuring cdA diastereomers in DNA in vivo. nih.gov

Theoretical and Computational Chemistry Approaches to 8,5 S Cyclo 2 Deoxyadenosine Research

Quantum Chemical Studies on Formation Mechanisms

The formation of 8,5'-cyclo-2'-deoxynucleosides is initiated by the abstraction of a hydrogen atom from the C5' position of the deoxyribose sugar by reactive oxygen species, such as the hydroxyl radical. mdpi.com This generates a carbon-centered radical at C5', which then attacks the C8 position of the purine (B94841) base, forming a covalent bond. mdpi.com Quantum chemical studies have been pivotal in exploring the energetic favorability of the subsequent reaction pathways.

Theoretical investigations have shown that the formation of the (5'R) and (5'S) diastereomers of 8,5'-cyclo-2'-deoxyadenosine (B1254554) occurs with different frequencies depending on the DNA structure. nih.govrsc.org In single-stranded DNA (ss-DNA), the formation of the (5'R)-diastereomer is more predominant than the (5'S)-diastereomer. researchgate.net Conversely, in double-stranded DNA (ds-DNA), the yield of the (5'S)-diastereomer is slightly higher. researchgate.net

Quantum mechanics calculations focusing on 2'-deoxyadenosine-3',5'-diphosphate radicals have provided insights into the intrinsic stability of the diastereomers. nih.govrsc.org These studies have demonstrated that the 5'R form of 8,5'-cyclo-2'-deoxyadenosine-3',5'-diphosphate is the more stable of the two. nih.govrsc.org Furthermore, the reaction pathways leading to the formation of the 5'R isomer are energetically more favorable in both the gaseous and aqueous phases, which aligns with experimental observations. nih.govrsc.org

Table 1: Radiochemical Yields (G-values) of 8,5'-Cyclo-2'-deoxyadenosine in DNA researchgate.net

| DNA Structure | G-value |

| Single-stranded DNA (ss-DNA) | 0.042 |

| Double-stranded DNA (ds-DNA) | 0.025 |

Density Functional Theory (DFT) and Molecular Modeling of DNAzyme Activity Perturbations

The presence of 8,5'(S)-Cyclo-2'-deoxyadenosine within a DNAzyme's catalytic loop can significantly perturb its function. Density Functional Theory (DFT) and molecular modeling have been employed to understand the structural basis of this inhibition. A study utilizing the Density Functional Tight Binding (DFTB) method investigated the effect of substituting 2'-deoxyadenosine (B1664071) with either the (5'S) or (5'R) diastereomer of 8,5'-cyclo-2'-deoxyadenosine (cdA) in the catalytic loop of the 10-23 DNAzyme. mdpi.com

The results indicated that both diastereomers decrease the DNAzyme's activity, with the degree of inhibition being dependent on the position of the lesion and its stereochemistry. mdpi.com The order of activity was determined to be: wt-Dz > ScdA5-Dz ≈ RcdA15-Dz ≈ ScdA15-Dz > RcdA5-Dz, where 'wt' represents the unmodified DNAzyme and the number indicates the position of the lesion. mdpi.com

Theoretical analysis revealed that the introduction of the (5'R) diastereomer at position 5 (RcdA5) led to a significant increase in the distance between the phosphate (B84403) groups at that position compared to the wild-type DNAzyme. mdpi.com This increased rigidity and altered conformation of the catalytic loop is thought to hamper the proper positioning of essential divalent metal ions, thereby strongly inhibiting the DNAzyme's activity. mdpi.com The (5'S) isomer at the same position (ScdA5) resulted in a much weaker inhibition. mdpi.com

Table 2: Influence of 8,5'-cyclo-2'-deoxyadenosine on the Distance Between Phosphate Groups in the 10-23 DNAzyme Catalytic Loop mdpi.com

| Modification | Position | Change in Distance from Native dA (Å) |

| 5'RcdA | 5 | +0.5 |

| 5'ScdA | 5 | +0.2 |

| 5'RcdA | 15 | +1.23 |

| 5'ScdA | 15 | +0.38 |

Simulations of DNA Structural Dynamics in the Presence of this compound

Molecular dynamics simulations, often combined with Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in revealing the structural distortions induced by this compound in a DNA duplex. While much of the detailed structural work has been performed on the analogous guanine (B1146940) lesion, (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG), it has been noted that a similar behavior is observed in duplexes containing (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA). researchgate.net

These simulations show that the covalent bond between the C5' of the deoxyribose and the C8 of the purine base locks the modified nucleoside in an anti conformation. nih.gov A significant structural perturbation is the adoption of an unusual O4'-exo (west) pseudorotation of the furanose ring. researchgate.netnih.gov This contrasts with the more common C2'-endo conformation found in B-DNA.

The presence of the S-cdA lesion and its characteristic sugar pucker perturbs the local DNA structure. researchgate.net This includes alterations to the helical twist and base pair stacking at the lesion site and its neighboring base pairs. researchgate.netnih.gov These structural perturbations are thought to be key factors in the recognition of this lesion by the nucleotide excision repair (NER) pathway and its ability to block DNA and RNA polymerases. nih.govnih.govnih.gov

Table 3: Key Structural Features of this compound in DNA

| Structural Parameter | Observation |

| Glycosidic Torsion Angle (χ) | Locked in an anti conformation nih.gov |

| Deoxyribose Sugar Pucker | O4'-exo (west) pseudorotation researchgate.netnih.gov |

| Helical Twist | Perturbed at the lesion site researchgate.netnih.gov |

| Base Pair Stacking | Disrupted at and around the lesion site researchgate.netnih.gov |

Role of 8,5 S Cyclo 2 Deoxyadenosine in Cellular Responses to Specific Oxidative Stressors

Response to Ionizing Radiation

Ionizing radiation, such as X-rays and gamma-rays, is a potent inducer of a wide array of DNA lesions, largely through the generation of reactive oxygen species (ROS), particularly the hydroxyl radical (•OH). nih.govmdpi.com The interaction of these radicals with DNA is a primary mechanism of radiation-induced cellular damage. nih.gov One of the significant outcomes of this interaction is the formation of 8,5'-cyclopurine-2'-deoxynucleosides, including both the (5'S) and (5'R) diastereomers of 8,5'-Cyclo-2'-deoxyadenosine (B1254554). researchgate.netnih.gov

The formation of these cyclopurine lesions represents a form of complex DNA damage, which is a signature of ionizing radiation and contributes significantly to its cell-killing effects due to the difficulty in repairing such lesions. researchgate.netmdpi.com The presence of S-cdA in DNA has profound biological consequences. It acts as a strong block to gene expression in mammalian cells. nih.govscilit.com Studies using DNA constructs containing a single, site-specific S-cdA lesion have demonstrated that this lesion severely inhibits transcription. nih.govscilit.com This blockage is particularly detrimental in non-dividing cells like neurons, which rely heavily on continuous gene expression for their function and survival. nih.gov

The cellular response to S-cdA is critically dependent on the Nucleotide Excision Repair (NER) pathway. nih.gov Cells deficient in NER, such as those from individuals with the genetic disorder Xeroderma Pigmentosum (XP), are unable to efficiently remove this lesion. nih.gov The neurodegeneration seen in some XP patients is thought to be linked to the accumulation of endogenous, bulky DNA lesions like S-cdA, which are induced by oxidative stress from normal metabolic processes. nih.govresearchgate.netnih.gov The inability to repair these lesions in neurons, which are not exposed to UV radiation from sunlight, points to the critical role of S-cdA and similar lesions in the pathology of the disease. nih.gov Furthermore, research has shown that the (5'S) diastereomer tends to accumulate in the organs of mice with a deficiency in the Cockayne syndrome complementation group B (CSB) gene, which is also involved in NER, suggesting a role for this lesion in Cockayne syndrome as well. nih.gov

Response to Fenton-Type Reagents and Endogenous Oxidative Sources

Endogenous metabolic processes and exposure to certain chemical agents can generate oxidative stress through mechanisms like the Fenton reaction. This reaction involves transition metals, such as iron (Fe) or copper (Cu), reacting with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals. nih.govnih.gov These endogenously generated radicals can attack DNA, leading to the formation of various lesions, including 8,5'-cyclo-2'-deoxynucleosides. nih.gov

Research has demonstrated that Fenton-type reagents can efficiently induce the formation of both S-cdA and R-cdA in isolated DNA. nih.govnih.gov In studies using calf thymus DNA treated with Cu(II) or Fe(II) along with H₂O₂ and ascorbate, a dose-responsive formation of both diastereomers of cdA was observed. nih.govnih.gov These findings suggest that the Fenton reaction is a significant endogenous source for the creation of these cyclopurine lesions in vivo. nih.govnih.gov

An interesting finding from these studies is the differential formation and repair of the two diastereomers. Treatment with Fenton-type reagents induces markedly higher levels of the (5'R) diastereomer of cdA compared to the (5'S) counterpart. nih.govnih.gov However, observations in mammalian tissues have shown similar or even greater levels of the (5'S) form compared to the (5'R) form. nih.gov This discrepancy provides strong evidence that the (5'R) diastereomer is repaired more efficiently than the (5'S) diastereomer in mammalian cells, leading to the relative accumulation of the more persistent S-cdA lesion. nih.gov The slower repair of S-cdA makes it a more persistent threat to genomic integrity. semanticscholar.org

The table below summarizes findings from a study where calf thymus DNA was treated with different concentrations of Fenton-type reagents, illustrating the formation of 8,5'-cyclo-2'-deoxyadenosine (cdA) and 8,5'-cyclo-2'-deoxyguanosine (B17932) (cdG) diastereomers.

| Fenton Reagent Composition | (5'R)-cdA (lesions/10⁶ bases) | (5'S)-cdA (lesions/10⁶ bases) | (5'R)-cdG (lesions/10⁶ bases) | (5'S)-cdG (lesions/10⁶ bases) |

|---|---|---|---|---|

| 50 μM Cu(II), 10 mM H₂O₂, 1 mM Ascorbate | 15.6 | 2.1 | 0.43 | 0.08 |

| 100 μM Cu(II), 10 mM H₂O₂, 1 mM Ascorbate | 34.4 | 4.7 | 0.89 | 0.16 |

| 200 μM Cu(II), 10 mM H₂O₂, 1 mM Ascorbate | 72.1 | 9.8 | 1.8 | 0.33 |

| 50 μM Fe(II), 10 mM H₂O₂, 1 mM Ascorbate | 1.4 | 0.2 | 0.04 | 0.01 |

| 100 μM Fe(II), 10 mM H₂O₂, 1 mM Ascorbate | 2.9 | 0.4 | 0.08 | 0.02 |

| 200 μM Fe(II), 10 mM H₂O₂, 1 mM Ascorbate | 6.1 | 0.8 | 0.17 | 0.04 |

The persistence of S-cdA due to its inefficient repair, combined with its ability to block transcription, underscores its potential significance in the etiology of diseases associated with oxidative stress and deficient DNA repair, including certain neurodegenerative conditions and aging. nih.govnih.govnih.gov

Emerging Research Perspectives and Methodological Advancements in 8,5 S Cyclo 2 Deoxyadenosine Studies

Development of Novel Analytical Assays for Enhanced Sensitivity and Specificity

The accurate detection and quantification of 8,5'(S)-Cyclo-2'-deoxyadenosine (S-cdA) in biological samples are paramount for understanding its physiological and pathological roles. To this end, researchers have developed and refined several analytical assays, each offering distinct advantages in terms of sensitivity and specificity.

A cornerstone in the analysis of S-cdA has been the application of mass spectrometry coupled with chromatographic separation. Liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) are powerful techniques that allow for the identification and quantification of both the (5'R) and (5'S) diastereomers of cyclo-2'-deoxyadenosine. pnas.org A critical step in these methods is the enzymatic hydrolysis of DNA to release the modified nucleosides. Complete release of (5'S)-cdA from DNA can be achieved by hydrolysis with nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. vanderbilt.edu The sensitivity of LC/MS in selected ion monitoring mode can reach approximately 15 femtomoles (fmol) for these compounds, while GC/MS with selected-ion monitoring has demonstrated even greater sensitivity at around 1 fmol. nih.gov

More recent advancements have seen the adoption of ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS). This method offers rapid and precise identification of chemical components in complex mixtures and has been successfully applied to the analysis of various natural products, showcasing its potential for high-sensitivity detection of DNA lesions like S-cdA. nih.gov

For studies requiring exceptionally high sensitivity, the ³²P-postlabeling assay has proven to be a suitable method. This ultrasensitive technique can detect bulky endogenous oxidative DNA lesions, including S-cdA, from less than 10 µg of DNA. acs.org The assay involves the enzymatic digestion of DNA, enrichment of the oxidative products, and subsequent labeling with [γ-³²P]ATP, allowing for the detection of lesions at frequencies as low as 1 in 10¹⁰ normal nucleotides. nih.gov

These evolving analytical methodologies provide researchers with a robust toolkit to accurately measure S-cdA levels in various biological contexts, facilitating a deeper understanding of its formation and repair.

Advanced Structural Biology Techniques for High-Resolution Studies of this compound within DNA-Protein Complexes

Understanding the structural consequences of this compound (S-cdA) within a DNA duplex and how it is recognized and processed by cellular machinery requires high-resolution structural information. Advanced techniques in structural biology have provided invaluable insights into the conformation of this lesion and its interaction with DNA-binding proteins.

X-ray crystallography has recently yielded atomic-resolution structures of human DNA polymerase η (Pol η) bypassing an S-cdA lesion. pnas.org These landmark studies revealed that the structure of the S-cdA-containing DNA varies depending on the protein environment. The crystal structures show that the DNA backbone is distorted, being "pinched" toward the minor groove, and the adenine (B156593) base is tilted. pnas.org This distortion, however, does not prevent a dTTP from being efficiently incorporated opposite the lesion by Pol η, particularly in the presence of Mn²⁺ ions. pnas.org The rigid nature of the distortion caused by S-cdA does, however, impede the subsequent extension of the DNA primer. pnas.org

Nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations have been instrumental in elucidating the structure of DNA duplexes containing S-cdA in solution. researchgate.netwindows.net These studies have consistently shown that the deoxyribose of the S-cdA lesion adopts an unusual O4'-exo (west) pseudorotation. windows.netnih.gov This conformation leads to significant perturbations in the local helical structure of the DNA, affecting parameters such as helical twist and base pair stacking, particularly at the lesion site and its 5'-neighboring base pair. nih.gov Despite these distortions, Watson-Crick base pairing can be maintained at the lesion site. nih.gov The preparation of protein-DNA complexes for NMR studies is a meticulous process, often requiring careful optimization of buffer conditions, pH, and salt concentrations to ensure the stability of the complex for analysis. researchgate.netnih.gov